molecular formula C25H20N2O3S B2407983 2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291842-97-1

2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2407983
CAS No.: 1291842-97-1
M. Wt: 428.51
InChI Key: YWFSFEKTAPVVRG-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H20N2O3S and its molecular weight is 428.51. The purity is usually 95%.
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Properties

IUPAC Name

2-benzylsulfanyl-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c1-29-19-11-7-10-18(14-19)15-27-24(28)23-22(20-12-5-6-13-21(20)30-23)26-25(27)31-16-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFSFEKTAPVVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzylsulfanyl)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C25H20N2O3S. This compound is part of a class of benzofuro[3,2-d]pyrimidin-4(3H)-ones, which are known for their diverse biological activities. The presence of the benzylsulfanyl and methoxybenzyl groups contributes to its potential interactions within biological systems.

Chemical Structure and Properties

The structure of 2-(benzylsulfanyl)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one includes several functional groups that may influence its biological activity:

  • Benzylsulfanyl Group : This moiety is often associated with increased lipophilicity, which can enhance cellular permeability.
  • Methoxybenzyl Group : The methoxy substituent can affect the compound's electronic properties, potentially influencing its interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds structurally related to 2-(benzylsulfanyl)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that similar compounds have shown selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis. For instance, a study on related benzoxazole derivatives revealed that some exhibited significant antifungal activity against pathogens like Candida albicans .

CompoundActivity TypeTarget OrganismsMIC Values (µg/mL)
Compound AAntibacterialBacillus subtilis32
Compound BAntifungalCandida albicans16
Compound CAntifungalPichia pastoris8

Anticancer Potential

The cytotoxicity of related compounds has been assessed in various cancer cell lines. Some derivatives have shown lower toxicity towards normal cells compared to cancer cells, indicating potential as anticancer agents. A structure-activity relationship (SAR) analysis highlighted that modifications in substituents significantly affected the cytotoxic profiles of these compounds .

The mechanism by which 2-(benzylsulfanyl)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exerts its biological effects likely involves interaction with specific molecular targets. The benzylsulfanyl and methoxy groups may facilitate binding to enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of cellular functions, including apoptosis in cancer cells or inhibition of microbial growth.

Case Studies and Research Findings

Recent studies have explored the biological activity of various derivatives related to this compound:

  • Antimicrobial Screening : A comprehensive screening of 41 derivatives revealed selective antibacterial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL for the most active compounds .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development .

Q & A

Q. What experimental approaches characterize interactions between this compound and biological membranes?

  • Answer : Techniques include:
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to lipid bilayers or membrane proteins .
  • Fluorescence anisotropy : Monitor membrane fluidity changes using DPH or Laurdan probes .
  • Cryo-EM : Resolve compound localization in lipid rafts or transmembrane channels at near-atomic resolution .

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